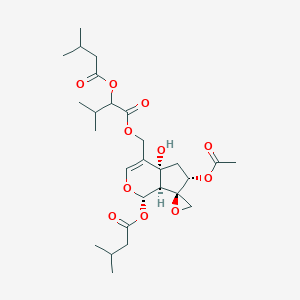
PB-22 5-hydroxyquinoline isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018. PB-22 5-hydroxyquinoline isomer is a structural isomer of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Analytical Differentiation in Forensic Drug Analysis
The differentiation among regioisomers of synthetic cannabinoids, including PB-22 5-hydroxyquinoline isomer, is crucial in forensic drug analysis. This is because not all isomers are regulated by law. A study by Kohyama et al. (2016) focused on the isomeric molecules stemming from minor modifications of 5F-PB-22. The research reported on the analytical properties of these molecules and methods for their differentiation, using techniques like gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography (LC)–tandem mass spectrometry analysis (Kohyama et al., 2016).
Nonsteroidal Aromatase Inhibitors
A study by Ferlin et al. (2013) designed and synthesized a library of novel pyrroloquinolines equipped with an azolylmethyl group as nonsteroidal CYP19 aromatase inhibitors. This research demonstrated that the pyrroloquinoline scaffold, which includes PB-22 5-hydroxyquinoline isomer, could be a starting point for the development of new pyrroloquinoline-based aromatase inhibitors (Ferlin et al., 2013).
Metal Complexes and Thermal Behavior
Crespi et al. (2003) investigated the Ti(IV), Zr(IV), and Pb(II) complexes with 5-nitro-8-hydroxyquinoline (related to PB-22 5-hydroxyquinoline isomer) to observe variations in thermal behavior and composition or structure of final oxide residues under different atmospheres and heating rates (Crespi et al., 2003).
Ruthenium Styryl Complexes
Research by Abdel-Rahman et al. (2015) involved ruthenium styryl complexes with ligands derived from 2-hydroxy- and 2-mercaptopyridine and 2-hydroxy- and 2-mercaptoquinoline. These complexes were studied for their potential in catalysis and material science (Abdel-Rahman et al., 2015).
Human Hepatocyte Metabolism Study
Wohlfarth et al. (2014) studied the metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. This study is relevant for understanding the human metabolic process of these substances (Wohlfarth et al., 2014).
Luminescent Properties
Research by Cölle et al. (2002) on the structure of the blue luminescent δ-phase of tris(8-hydroxyquinoline)aluminium(iii) (Alq3) is indicative of the potential applications of PB-22 5-hydroxyquinoline isomer in optoelectronics and light-emitting materials (Cölle et al., 2002).
Tautomer Stability Study
Heidarnezhad et al. (2013) conducted a computational study on the tautomer stability of 4-hydroxyquinoline derivatives, including PB-22 5-hydroxyquinoline isomer, considering solvent effects and NBO analysis (Heidarnezhad et al., 2013).
Propriétés
Nom du produit |
PB-22 5-hydroxyquinoline isomer |
|---|---|
Formule moléculaire |
C23H22N2O2 |
Poids moléculaire |
358.4 |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(17-9-4-5-12-21(17)25)23(26)27-22-13-7-11-20-18(22)10-8-14-24-20/h4-5,7-14,16H,2-3,6,15H2,1H3 |
Clé InChI |
OSRRQNMXXGSCGK-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC=CC2=C1C=CC=N2)C3=CN(CCCCC)C4=C3C=CC=C4 |
Synonymes |
quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



